8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-diethoxybenzoyl)-8-azabicyclo[321]oct-2-ene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced bicyclic structures
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the ethoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bicyclic structures.
Substitution: Derivatives with substituted benzoyl groups.
Scientific Research Applications
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the benzoyl group.
6,8-Dioxabicyclo[3.2.1]octane: Contains additional oxygen atoms in the bicyclic ring.
2,3,6,8-Tetraazabicyclo[3.2.1]oct-3-ene: Features multiple nitrogen atoms in the bicyclic structure.
Uniqueness
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the 3,4-diethoxybenzoyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNQSCLGFRKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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